molecular formula C7H12O3S B1387013 Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide CAS No. 1049093-43-7

Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide

Cat. No. B1387013
M. Wt: 176.24 g/mol
InChI Key: RULWVKKLHBPNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide (DMDT) is a sulfur-containing heterocyclic compound that is used in a variety of scientific research applications. DMDT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide has been studied for its potential applications in scientific research. It has been used as a substrate in the study of the enzyme 5-thiopyran-3-one monooxygenase, which is involved in the biosynthesis of the antibiotic thiostrepton. Additionally, Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide has been used as a substrate in the study of the enzyme 5-thiopyran-3-one monooxygenase, which is involved in the biosynthesis of the antibiotic thiostrepton.

Mechanism Of Action

The mechanism of action of Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide is not fully understood. However, it is believed that Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide acts as an inhibitor of the enzyme 5-thiopyran-3-one monooxygenase, which is involved in the biosynthesis of the antibiotic thiostrepton. This inhibition is believed to be due to the presence of a sulfur atom in the molecule, which binds to the active site of the enzyme and prevents it from functioning properly.

Biochemical And Physiological Effects

The biochemical and physiological effects of Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide are not well understood. However, some studies have suggested that Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide may have anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide in laboratory experiments is its high purity. Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide is synthesized with a purity of greater than 98%, which makes it ideal for use in scientific research applications. Additionally, Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide is relatively inexpensive and easy to obtain. However, one of the main limitations of using Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide in laboratory experiments is its lack of specificity. Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide has been shown to inhibit the growth of a variety of bacteria, making it difficult to target specific bacteria in laboratory experiments.

Future Directions

There are a number of potential future directions for the study of Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide. These include further research into its mechanism of action, potential applications in drug development, and its potential effects on human health. Additionally, further research into the biochemical and physiological effects of Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide may provide insight into its potential therapeutic applications. Finally, further research into the synthesis of Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide may lead to more efficient and cost-effective production of the compound.

properties

IUPAC Name

5,5-dimethyl-1,1-dioxothian-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-7(2)3-6(8)4-11(9,10)5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULWVKKLHBPNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CS(=O)(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657812
Record name 5,5-Dimethyl-1lambda~6~-thiane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide

CAS RN

1049093-43-7
Record name 5,5-Dimethyl-1lambda~6~-thiane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide
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Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide
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Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide
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Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide
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Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide
Reactant of Route 6
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